

An In-depth Technical Guide to 10-Phenyldecanoic Acid (CAS 18017-73-7)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 10-Phenyldecanoic acid

Cat. No.: B102678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of **10-phenyldecanoic acid**, a long-chain fatty acid with a terminal phenyl group. We will delve into its chemical properties, synthesis, metabolic pathways, and potential therapeutic applications, with a focus on its relevance to drug discovery and development.

Introduction: The Emerging Potential of ω -Phenyl Fatty Acids

10-Phenyldecanoic acid (CAS: 18017-73-7) belongs to the class of ω -phenyl fatty acids, which are characterized by a phenyl group at the omega (ω) position of a fatty acid chain. These compounds are of growing interest in medicinal chemistry due to their unique structural features that can influence their biological activity and metabolic fate compared to their purely aliphatic counterparts. The presence of the bulky, aromatic phenyl group can significantly alter physicochemical properties such as lipophilicity and steric hindrance, potentially leading to novel interactions with biological targets.

Historically, ω -phenyl fatty acids have been instrumental in elucidating fundamental biochemical pathways. For instance, the pioneering work of Franz Knoop in the early 20th century utilized ω -phenyl fatty acids to unravel the mechanism of fatty acid β -oxidation[1].

Today, research is exploring their potential as therapeutic agents in various disease areas, including cancer and infectious diseases.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of **10-phenyldecanoic acid** is fundamental for its application in research and development.

Property	Value	Source
CAS Number	18017-73-7	[2][3]
Molecular Formula	C ₁₆ H ₂₄ O ₂	[2]
Molecular Weight	248.36 g/mol	[2]
IUPAC Name	10-phenyldecanoic acid	[2]
Synonyms	Benzenedecanoic acid, OMEGA-PHENYL DECYCLIC ACID	[4]
Boiling Point	351.44 °C (rough estimate)	[4]
Density	0.9955 (rough estimate)	[4]
SMILES	C1=CC=C(C=C1)CCCCCCCC CC(=O)O	[2]
InChIKey	IISIJPTBDSIFM- UHFFFAOYSA-N	[2][3]

Synthesis of 10-Phenyldecanoic Acid: A Proposed Pathway

While a detailed, step-by-step published protocol for the synthesis of **10-phenyldecanoic acid** is not readily available in the public domain, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and the synthesis of its precursors. A common strategy involves the coupling of a phenyl-containing nucleophile with a 10-carbon

chain electrophile bearing a protected carboxylic acid or a group that can be readily converted to a carboxylic acid.

A likely two-step approach would involve the synthesis of 10-bromodecanoic acid followed by a coupling reaction with a phenyl source.

Step 1: Synthesis of 10-Bromodecanoic Acid

A detailed procedure for the synthesis of the key intermediate, 10-bromodecanoic acid, has been described.^[5] This synthesis starts from 1,10-decanediol.

Protocol: Synthesis of 10-Bromodecanoic Acid

- **Bromination of 1,10-decanediol:** 1,10-decanediol is reacted with 48% hydrobromic acid in toluene at reflux for 24 hours using a Dean-Stark apparatus to remove water.^[5]
- **Purification of 10-bromo-1-decanol:** The reaction mixture is cooled, washed sequentially with NaOH, HCl, water, and brine. The organic layer is dried and concentrated. The crude product is purified by silica gel column chromatography to yield 10-bromo-1-decanol.^[5]
- **Oxidation to 10-bromodecanoic acid:** The purified 10-bromo-1-decanol is dissolved in acetone and cooled. A solution of chromic acid (prepared from chromium trioxide and sulfuric acid in water) is added slowly.^[5] The reaction is stirred and then allowed to proceed overnight.
- **Final Purification:** The reaction mixture is extracted with ether, washed, dried, and concentrated. The final product, 10-bromodecanoic acid, is purified by silica gel column chromatography and recrystallization.^[5]

Step 2: Phenylation of 10-Bromodecanoic Acid

The introduction of the phenyl group can be achieved through a Friedel-Crafts alkylation or a related coupling reaction. A plausible approach would be a reaction between 10-bromodecanoic acid and benzene in the presence of a Lewis acid catalyst.

Proposed Protocol: Synthesis of **10-Phenyldecanoic Acid**

- **Reaction Setup:** To a solution of benzene (acting as both reactant and solvent) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl_3).
- **Addition of Reactant:** Slowly add a solution of 10-bromodecanoic acid in a suitable anhydrous solvent to the benzene-catalyst mixture at a controlled temperature.
- **Reaction Progression:** Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
- **Workup and Purification:** Quench the reaction by carefully adding it to ice-water. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude **10-phenyldecanoic acid** can be purified by column chromatography and/or recrystallization.

Metabolic Fate: The Role of Peroxisomal β -Oxidation

A critical aspect of developing any fatty acid-based therapeutic is understanding its metabolic pathway. Unlike many endogenous fatty acids that are primarily metabolized in the mitochondria, ω -phenyl fatty acids are predominantly degraded via peroxisomal β -oxidation.^[2] This has significant implications for the compound's pharmacokinetics and potential drug-drug interactions.

The mitochondrial β -oxidation of long-chain fatty acids is often inhibited by the bulky ω -phenyl group. Specifically, the activity of carnitine palmitoyltransferase, an enzyme crucial for mitochondrial uptake of fatty acids, is low for ω -phenyl fatty acyl-CoAs.^[2]

The Peroxisomal β -Oxidation Pathway

Peroxisomal β -oxidation is a multi-step enzymatic process that shortens the fatty acid chain.^[4] ^[5] For **10-phenyldecanoic acid**, this process would proceed as follows:

- **Activation:** **10-phenyldecanoic acid** is first activated to its coenzyme A (CoA) ester, 10-phenyldecanoyl-CoA.
- **Chain Shortening:** The acyl-CoA ester undergoes successive rounds of β -oxidation within the peroxisome, releasing acetyl-CoA in each cycle. This process continues until a shorter-chain

ω -phenyl fatty acid is formed.

- Mitochondrial Involvement: The chain-shortened ω -phenyl fatty acyl-CoAs can then be transported to the mitochondria for complete oxidation.

[Click to download full resolution via product page](#)

Potential Therapeutic Applications

Preliminary research suggests that **10-phenyldecanoic acid** and related ω -phenyl fatty acids may have potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer and Leishmanicidal Activity

A study investigating the biological activity of several ω -phenyl fatty acids reported that **10-phenyldecanoic acid** exhibited cytotoxic effects against A549 human lung carcinoma cells. While the potency was moderate compared to other compounds in the series, it highlights the potential of this chemical scaffold. The same study also evaluated its activity against *Leishmania infantum*, the causative agent of leishmaniasis, indicating its potential as an anti-parasitic agent.

The proposed mechanism of action for the anticancer effects of some fatty acids involves the induction of apoptosis. Polyunsaturated fatty acids, for example, have been shown to trigger apoptosis in various cancer cell lines through multiple mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like the Akt/mTOR pathway.[6][7] While the specific mechanism for **10-phenyldecanoic acid** has not been elucidated, it is plausible that it could induce cytotoxicity through similar pathways.

[Click to download full resolution via product page](#)

Analytical Methodologies for Quantification

For preclinical and clinical development, robust and validated analytical methods for the quantification of **10-phenyldecanoic acid** in biological matrices are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: Bioanalytical Method Development using LC-MS/MS

- Sample Preparation:
 - For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.
 - This is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.
- Chromatographic Separation:
 - Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used for separation.
 - A C18 column is a common choice for fatty acid analysis.
 - The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with a small amount of formic acid to aid ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation.
- Mass Spectrometric Detection:
 - A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
 - Specific precursor-to-product ion transitions for **10-phenyldecanoic acid** and a suitable internal standard (e.g., a deuterated analog) are monitored.
- Method Validation:
 - The method must be validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, and stability.[8]

Formulation and Stability Considerations

The formulation of long-chain fatty acids like **10-phenyldecanoic acid** for drug delivery presents challenges due to their lipophilic nature and potential for oxidation.

Formulation Strategies

- **Lipid-Based Formulations:** Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can be employed to enhance the solubility and oral bioavailability of lipophilic compounds.[\[8\]](#)
- **Prodrug Approaches:** The carboxylic acid group can be esterified to create a more lipophilic prodrug that may have improved absorption characteristics.
- **Sustained-Release Formulations:** For controlled release, **10-phenyldecanoic acid** can be incorporated into a matrix with water-soluble polymers.[\[9\]](#)

Stability

Long-chain fatty acids can be susceptible to oxidation, especially if they contain double bonds. While **10-phenyldecanoic acid** is saturated, the stability of formulations should be rigorously assessed.

Stability-Indicating Assays:

A stability-indicating analytical method (SIAM) should be developed to separate and quantify **10-phenyldecanoic acid** from any potential degradation products.[\[9\]](#)[\[10\]](#) This is typically achieved using HPLC with a photodiode array (PDA) detector to monitor for the appearance of new peaks under stress conditions (e.g., heat, light, acid, base, and oxidation).

Safety and Toxicology

Specific toxicity data for **10-phenyldecanoic acid** is not publicly available. However, based on the general properties of fatty acids, some predictions can be made. Long-chain fatty acids are generally considered to have low acute toxicity. However, for any new chemical entity intended for therapeutic use, a comprehensive preclinical toxicology program is required. This would include studies to assess:

- Acute, sub-chronic, and chronic toxicity: To determine the effects of single and repeated doses.
- Genotoxicity: To evaluate the potential for DNA damage.
- Safety pharmacology: To assess effects on major organ systems.

Conclusion and Future Directions

10-Phenyldecanoic acid represents an intriguing molecule with potential for further investigation in drug discovery. Its unique structure, metabolic pathway through peroxisomal β -oxidation, and preliminary evidence of biological activity warrant more in-depth studies.

Future research should focus on:

- Optimization of Synthesis: Development and validation of a high-yielding and scalable synthetic route.
- Elucidation of Mechanism of Action: Detailed studies to understand how it exerts its cytotoxic effects on cancer cells and other pathogens.
- Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a dose-response relationship.
- Lead Optimization: Synthesis and evaluation of analogs to improve potency and drug-like properties.

By systematically addressing these areas, the full therapeutic potential of **10-phenyldecanoic acid** and the broader class of ω -phenyl fatty acids can be explored.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140324, **10-Phenyldecanoic acid**.
- PubMed. (2010). Fatty acid and water-soluble polymer-based controlled release drug delivery system.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

- MDPI. (2018). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients.
- Wikipedia. (n.d.). Franz Knoop.
- Creative Biolabs. (n.d.). Fatty Acid.
- PubMed. (2003). Drug metabolism in peroxisomes: involvement of peroxisomal beta-oxidation system in the oxidative chain-shortening of xenobiotic acyl compounds.
- PubMed Central (PMC). (n.d.). Omega-3 Fatty Acids and Cancer Cell Cytotoxicity: Implications for Multi-Targeted Cancer Therapy.
- PubMed. (1995). [Peroxisomal beta-oxidation].
- MDPI. (2021). The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Omega-3 long chain fatty acid "bioavailability": a review of evidence and methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 4. youtube.com [youtube.com]
- 5. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. ijcr.org [ijcr.org]
- 10. ijsdr.org [ijsdr.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 10-Phenyldecanoic Acid (CAS 18017-73-7)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b102678#10-phenyldecanoic-acid-cas-number-18017-73-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com